Nitroxoline
Overview
Description
Nitroxoline, also known as 5-nitro-8-hydroxyquinoline, is a hydroxyquinoline derivative that has been used as an antibacterial agent for over fifty years. It is particularly effective against gram-positive and gram-negative bacteria commonly found in urinary tract infections. This compound is known for its ability to combat biofilm infections and has shown potential in anticancer applications due to its metal-chelating properties .
Mechanism of Action
Target of Action
Nitroxoline, a hydroxyquinoline derivative, primarily targets two proteins: Methionine aminopeptidase 2 (MetAP2) and RNA-polymerase . MetAP2 is involved in angiogenesis, the process through which new blood vessels form from pre-existing vessels . RNA-polymerase is an enzyme that is essential for constructing RNA chains .
Mode of Action
This compound acts as an inhibitor of MetAP2 . By inhibiting this protein, this compound may exhibit antitumor activity . This compound’s antibacterial activity may stem from its ability to chelate metal ions vital for bacterial growth . It is also considered a metal chelator that inhibits the activity of RNA-polymerase .
Biochemical Pathways
This compound influences a total of 159 biological pathways . Key pathways involved in cerebral ischemia include the longevity regulating pathway, VEGF signaling, EGFR tyrosine kinase inhibitor resistance, IL-17 and HIF-1 pathways, FoxO signaling, and AGE-RAGE pathway . These pathways are crucial in managing oxidative stress and apoptotic cell death, which are highly implicated in hypoxic injury .
Pharmacokinetics
The pharmacokinetic data for this compound are sparse and have been obtained largely via outdated analytical methods . It has been suggested that the absorption of this compound in humans is fast and complete, even in the case of a 400 mg dose .
Result of Action
This compound affects outer membrane integrity, synergizing with large-scaffold antibiotics and resensitizing colistin-resistant Enterobacteriaceae in vitro and in vivo . It also shows a role in regulating proteins, biological processes, and pathways crucial in cerebral ischemia .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, resistance to this compound can render bacteria unable to cause an infection in vivo, thereby reinvigorating the potential of this compound in combating antimicrobial resistance
Biochemical Analysis
Biochemical Properties
Nitroxoline interacts with various enzymes and proteins in biochemical reactions. It has been found to have anti-biofilm properties, making it a promising candidate for catheter-related infections
Cellular Effects
This compound influences cell function by suppressing the expression of certain genes, impairing cell viability, and inducing cell cycle arrest and apoptosis
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may affect metabolic flux or metabolite levels
Transport and Distribution
It may interact with certain transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The industrial preparation of nitroxoline involves the nitrification of 8-hydroxyquinoline to form 5-nitroso-8-hydroxyquinoline, followed by oxidation to yield the final product. The nitrification process typically uses nitric acid as the nitrating agent, and the oxidation step can be carried out using various oxidizing agents such as hydrogen peroxide or potassium permanganate .
Industrial Production Methods: In industrial settings, the production of this compound is controlled through spectrophotometric methods to ensure the quality of the starting materials and reaction mixtures. The process involves quantitative determination of 8-hydroxyquinoline and 5-nitroso-8-hydroxyquinoline at different stages of the reaction .
Chemical Reactions Analysis
Types of Reactions: Nitroxoline undergoes several types of chemical reactions, including:
Oxidation: Conversion of 5-nitroso-8-hydroxyquinoline to this compound.
Reduction: Reduction of the nitro group to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Various electrophiles such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: this compound.
Reduction: 5-amino-8-hydroxyquinoline.
Substitution: Halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
Nitroxoline has a wide range of scientific research applications:
Chemistry: Used as a chelating agent for metal ions in various chemical reactions.
Biology: Studied for its ability to inhibit biofilm formation and its potential as an antimicrobial agent.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit cathepsin B and other enzymes involved in tumor progression
Industry: Utilized in the development of new antimicrobial coatings and materials.
Comparison with Similar Compounds
- Clioquinol
- 8-hydroxyquinoline
- 5-amino-8-hydroxyquinoline
Nitroxoline stands out due to its well-established safety profile and diverse range of applications in both antimicrobial and anticancer research.
Properties
IUPAC Name |
5-nitroquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIWZDNTCBHXAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046284 | |
Record name | Nitroxoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nitroxoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4), 2.73e+00 g/L | |
Record name | SID11532939 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Nitroxoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
This drug may also have antitumor activity by inhibition of type 2 methionine aminopeptidase (MetAP2) protein which is involved in angiogenesis. Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth. | |
Record name | Nitroxoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01422 | |
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CAS No. |
4008-48-4 | |
Record name | Nitroxoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4008-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nitroxoline [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004008484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitroxoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01422 | |
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Record name | NITROXOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760393 | |
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Record name | NITROXOLINE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74947 | |
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Record name | Nitroxoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitroxoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.513 | |
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Record name | NITROXOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M33244M6 | |
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Record name | Nitroxoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180 °C | |
Record name | Nitroxoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01422 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nitroxoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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